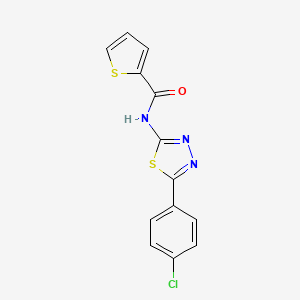![molecular formula C19H16F2N4O3 B2425054 1-(2,6-difluorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea CAS No. 1797553-53-7](/img/structure/B2425054.png)
1-(2,6-difluorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-difluorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea is a useful research compound. Its molecular formula is C19H16F2N4O3 and its molecular weight is 386.359. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-difluorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-difluorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Several studies have been conducted on the synthesis and molecular structure of urea derivatives, showcasing their potential in creating novel compounds with specific physicochemical properties. For instance, research into the synthesis of fluorinated heterocycles, including urea derivatives, highlights the versatility of these compounds in chemical synthesis, offering yields ranging from moderate to high (Sloop, Bumgardner, & Loehle, 2002). Another study focused on the crystal structure and bioactivities of a specific N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, providing insights into its potential fungicidal activities and molecular interactions (Xinjian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Physico-Chemical Properties and Biological Activities
Research on the physico-chemical properties and biological activities of urea derivatives reveals their potential in various applications, including their role as anti-cancer agents. A study on novel 4,5‐disubstituted thiazolyl urea derivatives demonstrated promising antitumor activities, highlighting the therapeutic potential of these compounds (Ling, Xin, Zhong, & Fang Jian‐xin, 2008). Another investigation into pyrazole compounds synthesized derivatives that were identified as potential inhibitors against human microsomal prostaglandin E synthase 1, suggesting a negative response in targeted bioassays (Renjith Thomas et al., 2019).
Chemical Reactions and Mechanisms
Studies also explore the chemical reactions and mechanisms involving urea derivatives, such as the heterolytic dihydrogen cleavage by bifunctional pyrazolylborane Lewis pairs, demonstrating the complex reactivity and potential applications of these compounds in chemical synthesis (Eileen Theuergarten et al., 2010). Another aspect of research focuses on the reactions of anthranilic acid derivatives with isocyanates, leading to various cyclization products and showcasing the diverse reactivity of urea compounds (E. P. Papadopoulos, 1984).
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3/c20-14-4-3-5-15(21)18(14)24-19(26)23-12-8-22-25(9-12)10-13-11-27-16-6-1-2-7-17(16)28-13/h1-9,13H,10-11H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBRPZJEBRCPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)NC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2424972.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2424973.png)

![2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2424979.png)
![4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2424980.png)
![3-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2424981.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2424982.png)




![3-[1'-ethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propan-1-amine](/img/structure/B2424993.png)
